REACTION_CXSMILES
|
S(Cl)(Cl)=O.C([NH:8][C:9]1[C:17]([Cl:18])=[CH:16][C:12]([C:13]([OH:15])=O)=[C:11]([O:19][CH3:20])[CH:10]=1)(=O)C.[NH2:21][CH:22]1[CH2:26][N:25]([CH2:27][CH3:28])[N:24]([CH2:29][CH3:30])[CH2:23]1>C(Cl)(Cl)Cl>[NH2:8][C:9]1[C:17]([Cl:18])=[CH:16][C:12]([C:13]([NH:21][CH:22]2[CH2:26][N:25]([CH2:27][CH3:28])[N:24]([CH2:29][CH3:30])[CH2:23]2)=[O:15])=[C:11]([O:19][CH3:20])[CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC(=C(C(=O)O)C=C1Cl)OC
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
NC1CN(N(C1)CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated
|
Type
|
ADDITION
|
Details
|
of chloroform added to the residue which
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove traces of thionyl chloride
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 100 ml
|
Type
|
ADDITION
|
Details
|
of chloroform and the solution added at a rapid drop to 7 g
|
Type
|
TEMPERATURE
|
Details
|
cooling to 20°-25° C. with an ice bath
|
Type
|
EXTRACTION
|
Details
|
After 30 minutes the chloroform solution was extracted two times with 100 ml
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The acid extract
|
Type
|
TEMPERATURE
|
Details
|
cooled with ice
|
Type
|
TEMPERATURE
|
Details
|
while cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform was dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue crystallized from isopropyl ether-isooctane
|
Type
|
CUSTOM
|
Details
|
to give 3 g
|
Type
|
EXTRACTION
|
Details
|
The retained chloroform solution was extracted with dilute sodium hydroxide
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 3 N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with isopropyl ether
|
Type
|
TEMPERATURE
|
Details
|
The acid solution was refluxed for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled with ice bath
|
Type
|
TEMPERATURE
|
Details
|
while cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform was dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized three times from isopropyl ether
|
Type
|
CUSTOM
|
Details
|
to give 0.7 g
|
Type
|
CUSTOM
|
Details
|
gave no depression of the melting point
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=C(C(=O)NC2CN(N(C2)CC)CC)C=C1Cl)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |